(R)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole
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Overview
Description
(R)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound characterized by its unique structural features, including a tert-butyl group, a cyclopropyl group, and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole typically involves multiple steps, starting with the preparation of the cyclopropylpyridine core This can be achieved through a cyclization reaction of appropriate precursors
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced analogs.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic applications.
Medicine: It may serve as a lead compound for drug development.
Industry: Its unique properties may be harnessed for various industrial applications, such as in materials science.
Mechanism of Action
The mechanism by which (R)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole (S-enantiomer)
4-(tert-Butyl)-2-(6-ethylpyridin-2-yl)-4,5-dihydrooxazole
4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole
Uniqueness: (R)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole stands out due to its specific structural features, which may confer unique chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
(4R)-4-tert-butyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-15(2,3)13-9-18-14(17-13)12-6-4-5-11(16-12)10-7-8-10/h4-6,10,13H,7-9H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKFPLQGSLCNLX-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2=CC=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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